3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
CAS No.: 1094606-51-5
Cat. No.: VC5788925
Molecular Formula: C21H19BrN4O2
Molecular Weight: 439.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094606-51-5 |
|---|---|
| Molecular Formula | C21H19BrN4O2 |
| Molecular Weight | 439.313 |
| IUPAC Name | 3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25) |
| Standard InChI Key | MXGSFBGJVXXGRY-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Attributes
Molecular Architecture
The compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-bromophenyl group and a 3-(2-butoxyphenyl)-1H-pyrazol-5-yl moiety, respectively. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the butoxy chain imparts lipophilicity, potentially influencing blood-brain barrier permeability.
Synthesis and Analytical Characterization
Synthetic Pathways
Though explicit details of this compound’s synthesis remain unpublished, standard 1,2,4-oxadiazole formation strategies likely apply. A plausible route involves:
-
Cyclocondensation: Reaction of a nitrile oxide (generated from 4-bromobenzaldehyde oxime) with a pyrazole-carboximidamide precursor under basic conditions .
-
Post-functionalization: Introduction of the 2-butoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, leveraging the bromine’s leaving group capability.
Spectroscopic Profiling
-
<sup>1</sup>H NMR: Expected signals include a triplet for the butoxy chain’s terminal CH<sub>3</sub> (δ 0.9–1.0 ppm), a multiplet for aromatic protons (δ 6.8–8.2 ppm), and a singlet for the pyrazole NH (δ 12.5–13.5 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 439.31 (M<sup>+</sup>), with characteristic fragmentation at the oxadiazole ring (loss of 43 Da) .
The bromophenyl group may enhance DNA intercalation, while the pyrazole moiety could chelate metal ions in catalytic enzyme pockets .
Anti-Neuroinflammatory Prospects
Structurally related oxadiazoles inhibit GSK-3β (IC<sub>50</sub> 0.19–1.52 μM) and reduce Aβ-induced Tau hyperphosphorylation . The butoxy chain in this compound may improve CNS penetration, making it a candidate for Alzheimer’s disease research .
Future Research Trajectories
-
Activity Screening: Prioritize assays against kinase targets (EGFR, CDK2) and neurodegenerative models.
-
Structural Optimization: Explore substituent effects at the pyrazole 1-position and oxadiazole 5-position.
-
Metabolic Studies: Investigate oxidative dehalogenation and glucuronidation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume